5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including difluoromethyl, dimethylphenyl, furyl, and mercaptopyrido[2,3-d]pyrimidinone. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl diazo compounds or difluoromethyl sulfonyl hydrazones under controlled conditions.
Attachment of the dimethylphenyl and furyl groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidinone derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-1-(2,3-dimethylphenyl)-7-(2-furyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(methyl)-1-(2,3-dimethylphenyl)-7-(2-furyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(furan-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-10-5-3-6-14(11(10)2)25-18-16(19(26)24-20(25)28)12(17(21)22)9-13(23-18)15-7-4-8-27-15/h3-9,17H,1-2H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTMBCDIRFROGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CO4)C(F)F)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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